![molecular formula C15H11FO4 B6405039 3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261980-28-2](/img/structure/B6405039.png)
3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid, 95%
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Overview
Description
3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid, 95% (3F4MCPB) is a type of small organic molecule that has a wide variety of applications in the pharmaceutical and chemical industry. It is a versatile compound that can be used as a building block for the synthesis of other molecules, as well as a reactant in various organic reactions. 3F4MCPB has been the subject of numerous scientific studies, and its potential uses are still being explored.
Scientific Research Applications
3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid, 95% has a wide range of scientific research applications. It has been used in the synthesis of various compounds, such as drugs, pesticides, and dyes. It has also been used as a reactant in the synthesis of other molecules. In addition, 3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid, 95% has been used in the study of the mechanism of action of various drugs, as well as in the study of the biochemical and physiological effects of various compounds.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed that the molecule interacts with certain proteins in the body, which leads to the activation of certain biochemical pathways. This in turn leads to the production of certain compounds, such as hormones and neurotransmitters, which are responsible for various physiological and biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid, 95% are still being studied. However, it is believed that the molecule is able to modulate the activity of various enzymes and proteins in the body, which can lead to changes in the levels of various hormones and neurotransmitters. This in turn can lead to a variety of physiological effects, such as changes in behavior, mood, and cognition.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid, 95% in laboratory experiments is its versatility. It can be used in a wide variety of reactions, making it a useful tool for the synthesis of various compounds. In addition, it is relatively easy to obtain and is relatively inexpensive. However, the molecule is not very stable and can degrade over time, making it difficult to use in long-term experiments.
Future Directions
The potential future directions for 3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid, 95% are numerous. As more is learned about the molecule, its potential applications in the pharmaceutical and chemical industry are likely to increase. In addition, further research into the biochemical and physiological effects of the molecule could lead to new treatments for various diseases and conditions. Finally, further research into the mechanism of action of the molecule could lead to the development of more effective drugs.
Synthesis Methods
The synthesis of 3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid, 95% is a relatively simple process that can be accomplished in a few steps. The first step involves the reaction of 4-fluoro-3-methoxybenzoic acid with 4-methoxycarbonylphenylboronic acid in the presence of a catalyst, such as palladium acetate. This reaction produces a product with a yield of 95%. The product can then be purified by recrystallization.
properties
IUPAC Name |
3-fluoro-4-(4-methoxycarbonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-15(19)10-4-2-9(3-5-10)12-7-6-11(14(17)18)8-13(12)16/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKXVNANIOIYKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690708 |
Source
|
Record name | 2-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261980-28-2 |
Source
|
Record name | 2-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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